molecular formula C23H24ClF2N3O3S B2578519 4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216999-62-0

4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B2578519
CAS No.: 1216999-62-0
M. Wt: 495.97
InChI Key: VHGOBTSWKJDUFP-UHFFFAOYSA-N
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Description

4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic chemical compound supplied for non-clinical research applications. This molecule features a benzothiazole core structure, a common pharmacophore in medicinal chemistry, which is substituted with difluoro groups at the 4 and 6 positions. The structure is further elaborated with a 4-acetylbenzamide group and a 3-morpholinopropyl chain, which may influence its physicochemical properties and biological activity. Compounds within this structural class have been investigated in various biochemical contexts, and the presence of the morpholine and acetyl functional groups suggests potential for interaction with a range of biological targets. Researchers may find this compound valuable for probing enzyme inhibition, cellular signaling pathways, or as a building block in the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility for in vitro assay systems. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

4-acetyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O3S.ClH/c1-15(29)16-3-5-17(6-4-16)22(30)28(8-2-7-27-9-11-31-12-10-27)23-26-21-19(25)13-18(24)14-20(21)32-23;/h3-6,13-14H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGOBTSWKJDUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The initial step may involve the cyclization of 4,6-difluorobenzoic acid with thiosemicarbazide to form the corresponding thiazole derivative. Subsequent acylation with acetyl chloride introduces the acetyl group. The final step involves the coupling of the acetylated thiazole with 3-morpholinopropylamine to form the benzamide derivative, followed by hydrochloride salt formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Thiazole amines.

  • Substitution: Substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry for drug development. Its unique structural features allow it to serve as a precursor for synthesizing various biologically active compounds. The presence of the thiazole ring is often associated with enhanced biological properties, including antimicrobial and antitumor activities .

Anticancer Research

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The thiazole moiety enhances its interaction with biological targets, leading to potential applications in cancer therapeutics. For instance, compounds with similar structures have demonstrated the ability to inhibit key signaling pathways involved in cell proliferation and apoptosis .

Interaction Studies

Research involving this compound often focuses on its binding affinity to specific biological targets such as enzymes or receptors implicated in cancer progression. Techniques like molecular docking simulations and biochemical assays are employed to elucidate its mechanism of action .

Synthesis of Related Compounds

The compound can be synthesized through multi-step organic reactions, allowing researchers to create a library of derivatives for further testing against various diseases. Its synthesis typically involves the reaction of thiazole derivatives with acetamides under specific conditions .

Case Study 1: Antitumor Activity

A study investigated the anticancer properties of related benzothiazole derivatives, revealing that modifications in the substituents significantly influenced their biological activity. The study reported that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting a promising therapeutic potential .

Case Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism of action of benzothiazole-based compounds, including 4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the thiazole ring may interact with enzymes or receptors, modulating their activity. The morpholine group can enhance the compound's solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights structural differences between the target compound and analogs from the literature ():

Compound Core Structure Key Substituents Functional Groups Spectral Signatures (IR)
Target compound Benzamide 4-acetyl, 4,6-difluorobenzo[d]thiazole Amide, morpholine, HCl salt Expected C=O (amide): ~1650–1700 cm⁻¹
Hydrazinecarbothioamides [4–6] () Hydrazinecarbothioamide 4-X-phenylsulfonyl, 2,4-difluorophenyl C=S, C=O, NH C=S: 1243–1258 cm⁻¹; C=O: 1663–1682 cm⁻¹
1,2,4-Triazole-thiones [7–9] () Triazole-thione 4-X-phenylsulfonyl, 2,4-difluorophenyl C=S, NH, triazole C=S: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹
Key Observations:
  • Fluorine Substitution : Both the target and compounds incorporate fluorine atoms on aromatic rings. Fluorine’s electron-withdrawing nature modulates electronic environments, as seen in IR shifts (e.g., C=O stretching at 1663–1682 cm⁻¹ in compounds) .
  • Heterocyclic Cores: The target’s benzothiazole contrasts with the triazole-thiones in . Benzothiazoles are known for enhanced π-π stacking and metabolic stability compared to triazoles.
  • Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility relative to neutral hydrazinecarbothioamides or triazole-thiones.

Tautomerism and Stability

Compounds [7–9] in exist as thione tautomers, confirmed by IR (absence of S-H vibrations and presence of C=S bands) . The target compound’s amide group lacks tautomeric flexibility, suggesting greater conformational stability compared to triazole-thiones.

Biological Activity

4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride, also known as GSK-516568A, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole moiety, which is often associated with various pharmacological properties, particularly in the fields of oncology and inflammation.

Structural Characteristics

The compound is characterized by the following structural features:

  • Thiazole Ring : Known for its diverse biological activities.
  • Benzamide Structure : Contains an acetyl group and a morpholinopropyl substituent.
  • Fluorine Atoms : The presence of fluorine enhances the compound's pharmacological properties.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity . The thiazole moiety in this compound is believed to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and treatment resistance. This inhibition can lead to apoptosis in cancer cells and has been observed in various cancer cell lines.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound may possess anti-inflammatory properties . The morpholinopropyl side chain could contribute to modulating inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesThiazole ring with methyl substitutionAnticancer activity against specific cell lines
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamideThiazole integrated with pyridineAnticonvulsant properties
N-(2-amino-5-thiophen-2-ylphenyl)-1-benzofuran-2-carboxamideContains thiophene and benzofuranInhibitory effects on histone deacetylase

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on benzothiazole derivatives demonstrated higher efficacy in 2D assays compared to 3D models, indicating their potential as new antitumor drugs .
  • Molecular Interactions : Research indicates that benzothiazole derivatives often bind within the minor groove of DNA, affecting its structure and function. This binding mechanism could be pivotal in understanding how this compound exerts its biological effects .
  • Antimicrobial Activity : Although not the primary focus of this compound, related thiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications beyond oncology.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments. The benzothiazole proton (C2-H) typically appears as a singlet at δ 7.8–8.2 ppm, while morpholine protons resonate as a multiplet at δ 3.4–3.7 ppm .
  • IR Spectroscopy : Confirm amide C=O stretches (1650–1700 cm⁻¹) and benzothiazole C-S bonds (650–750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate the molecular ion [M+H]⁺ and fragment ions (e.g., loss of morpholine or acetyl groups) .

Advanced Application : For stereochemical analysis, use NOESY to confirm spatial proximity between the morpholine and benzothiazole moieties .

What strategies address contradictions in biological activity data across studies?

Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurity profiles.

  • Step 1 : Validate compound purity (>95%) via HPLC and elemental analysis .
  • Step 2 : Standardize assay protocols (e.g., fixed ATP concentration in kinase assays) .
  • Step 3 : Perform dose-response curves in triplicate and analyze using nonlinear regression (e.g., GraphPad Prism) .

Case Study : If conflicting data emerge in enzyme inhibition studies, conduct X-ray crystallography to confirm binding modes or use isothermal titration calorimetry (ITC) to measure binding affinities directly .

How can computational methods predict the compound’s mechanism of action?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize hydrogen bonds between the morpholine oxygen and conserved residues (e.g., Asp86 in PFOR enzymes) .
  • MD Simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to assess conformational changes .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine atoms) on bioactivity using descriptors like logP and polar surface area .

What are the best practices for assessing chemical stability under physiological conditions?

Q. Advanced Research Focus

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of the acetyl group) .
  • Light/Thermal Stability : Expose solid samples to ICH Q1B guidelines (e.g., 6000 lux hours) and track color changes or crystallinity loss via PXRD .
  • Oxidative Stability : Use H₂O₂ or AIBN to simulate radical-mediated degradation. Quench reactions with ascorbic acid and analyze products .

How to design SAR studies to optimize potency against a specific target?

Q. Advanced Research Focus

  • Core Modifications : Replace the 4,6-difluorobenzothiazole with chloro or methyl analogs to assess steric/electronic effects .
  • Side Chain Variations : Substitute the morpholinopropyl group with piperazine or pyrrolidine to alter solubility and target engagement .
  • Bioisosteric Replacement : Swap the acetyl group with a trifluoromethyl ketone to enhance metabolic stability .

Data Analysis : Use ANOVA to compare IC₅₀ values across analogs and identify statistically significant trends .

What analytical techniques resolve crystallographic ambiguities in polymorph screening?

Q. Advanced Research Focus

  • PXRD : Compare experimental patterns with simulated data (Mercury software) to identify polymorphs .
  • DSC/TGA : Determine melting points and thermal decomposition profiles. A sharp DSC endotherm (ΔH > 100 J/g) suggests high crystallinity .
  • SC-XRD : Solve crystal structures to confirm hydrogen-bonding networks (e.g., N–H⋯N interactions between benzamide and thiazole groups) .

How to mitigate cytotoxicity while maintaining target potency?

Q. Advanced Research Focus

  • Selectivity Profiling : Screen against related off-targets (e.g., kinase panels) and calculate selectivity indices (IC₅₀_target/IC₅₀_off-target) .
  • Prodrug Design : Mask the morpholine group as a phosphate ester to reduce non-specific cellular uptake .
  • Metabolic Studies : Use liver microsomes to identify toxic metabolites (e.g., N-oxides) and modify vulnerable sites .

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